
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX: is a coordination compound with the molecular formula C38H72N2S10Zn. This compound is known for its unique electrochemical properties and strong absorption in the UV-Vis spectrum. It is primarily used in the field of organic electronic materials and magnetic molecular conductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX typically involves the reaction of zinc salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetra-N-butylammonium as a counterion. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile or dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product in solid form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dithiolato ligands are oxidized to form disulfide bonds.
Reduction: It can also undergo reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where the ligands are replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products:
Oxidation: Formation of disulfide-bridged complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the development of magnetic molecular conductors .
Mecanismo De Acción
The mechanism of action of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX involves the coordination of the zinc center with the dithiolato ligands. This coordination results in the formation of a stable complex with unique electrochemical properties. The compound can interact with various molecular targets, including other metal ions and organic molecules, through coordination and redox reactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Comparación Con Compuestos Similares
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel complex
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium complex
Comparison:
- Electrochemical Properties: The zinc complex has distinct electrochemical properties compared to its nickel and palladium counterparts, making it more suitable for certain applications in organic electronics.
- Stability: The zinc complex is generally more stable under ambient conditions compared to the nickel and palladium complexes.
- Applications: While all three complexes are used in organic electronic materials, the zinc complex is particularly favored for its strong UV-Vis absorption and magnetic properties .
Propiedades
Fórmula molecular |
C38H72N2S10Zn |
|---|---|
Peso molecular |
943 g/mol |
Nombre IUPAC |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
Clave InChI |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


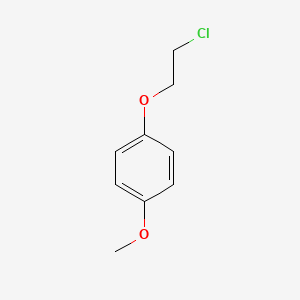
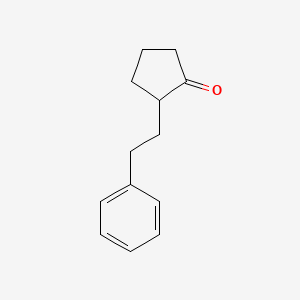
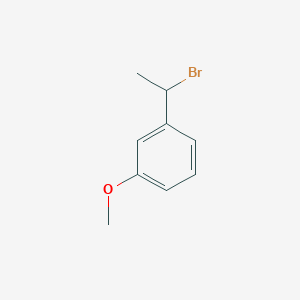
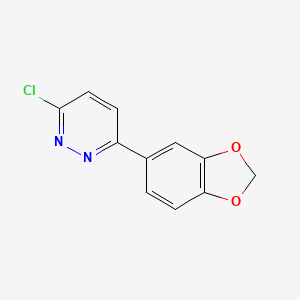
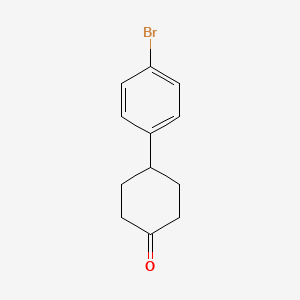
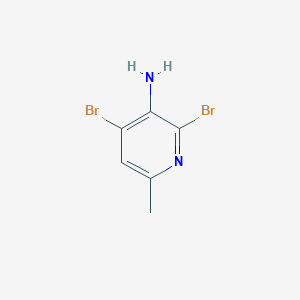
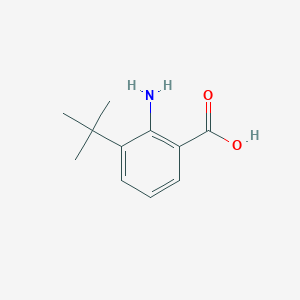
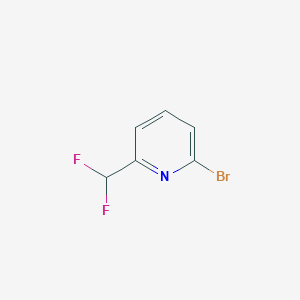
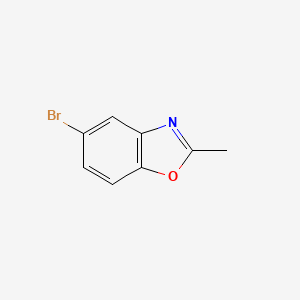
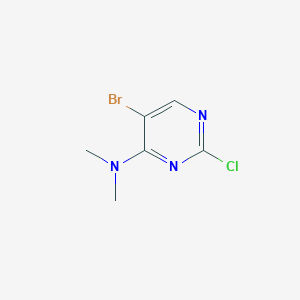
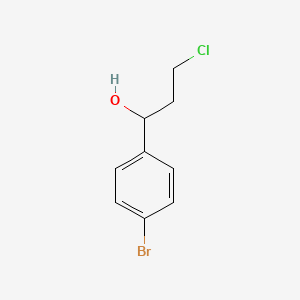
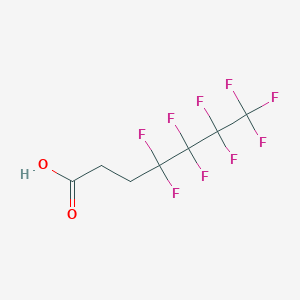
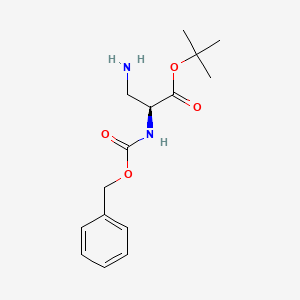
![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)
